![molecular formula C₂₈H₃₁N₃O₈S B1150415 Firsocostat S enantiomer](/img/structure/B1150415.png)
Firsocostat S enantiomer
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Overview
Description
ND-630 S enantiomer is the S enantiomer of ND-630. ND-630 is an acetyl-CoA carboxylase (ACC) inhibitor.
Scientific Research Applications
Pharmacokinetics in Renal Impairment
Firsocostat, an acetyl-CoA carboxylase inhibitor, has been investigated for its pharmacokinetics in patients with severe renal impairment (SRI). A study conducted by (Weber et al., 2023) found that firsocostat exposure increased by approximately 40% in SRI compared to healthy matched controls, although this increase was not deemed clinically significant.
Interaction with Organic Anion Transporting Polypeptide
Another study focused on the interaction of firsocostat with Organic Anion Transporting Polypeptide (OATP). (Kirby et al., 2020) observed that inhibition of OATP dramatically increased plasma exposure of firsocostat, but did not alter its pharmacodynamic effect on hepatic de novo lipogenesis.
Chiral Catalysts Research
In the broader context of chiral compounds, research by (Yoon & Jacobsen, 2003) highlights the significance of synthesizing chiral compounds selectively, as different enantiomers can exhibit varying biological activities. This is pertinent to the development and study of compounds like firsocostat.
Use in Non-Alcoholic Steatohepatitis (NASH)
Firsocostat, as an acetyl-CoA carboxylase inhibitor, has potential applications in treating non-alcoholic steatohepatitis (NASH). (Alkhouri et al., 2020) discuss its role in reducing liver fat and its implication in the treatment of NASH, highlighting its pharmacological significance.
Enantioselective Metabolism Studies
The study of enantiomers in metabolism is also relevant. (Albuquerque et al., 2016) investigated the enantioselective metabolism of the pesticide Fenamiphos by human liver microsomes, underscoring the importance of understanding the distinct activities of enantiomers.
Impact on Liver Steatosis and Fibrosis
Research by (Matsumoto et al., 2020) on a murine model of nonalcoholic steatohepatitis found that inhibition of acetyl-CoA carboxylase, which is a mechanism of action for firsocostat, could improve hepatic steatosis and fibrosis. This suggests potential therapeutic applications in liver diseases.
properties
Product Name |
Firsocostat S enantiomer |
---|---|
Molecular Formula |
C₂₈H₃₁N₃O₈S |
Molecular Weight |
569.63 |
IUPAC Name |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1 |
InChI Key |
ZZWWXIBKLBMSCS-HXUWFJFHSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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